molecular formula C8H9NO3 B581653 2-(5-Methoxypyridin-2-yl)acetic acid CAS No. 1214332-39-4

2-(5-Methoxypyridin-2-yl)acetic acid

Cat. No. B581653
M. Wt: 167.164
InChI Key: LGEKFLLRSSKDBY-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

(5-Methylpyridin-2-yl)acetic acid was prepared using analogous procedures to those used for the preparation of (5-methoxypyridin-2-yl)acetic acid (SM-1ab) substituting 2-bromo-5-methylpyridine for 2-bromo-5-methoxypyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[N:7][CH:8]=1.Br[C:14]1C=CC(OC)=CN=1>>[CH3:14][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=NC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=NC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.